![molecular formula C14H20BNO3 B573044 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine CAS No. 1222533-93-8](/img/structure/B573044.png)

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

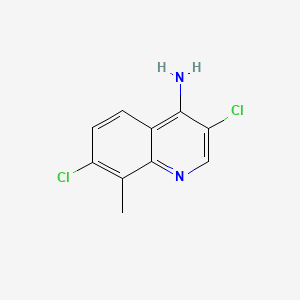

This compound contains a pyrano[2,3-b]pyridine core, which is a bicyclic system with a pyridine (a six-membered ring with two double bonds and one nitrogen atom) fused to a pyran (a six-membered ring with one double bond and one oxygen atom). It also has a tetramethyl-1,3,2-dioxaborolane group attached, which is a boron-containing ring structure .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrano[2,3-b]pyridine core followed by the introduction of the tetramethyl-1,3,2-dioxaborolane group. The latter could potentially be achieved through a borylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system and the attached boron-containing group. The presence of nitrogen and oxygen atoms in the ring system could potentially result in interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the pyridine and boron-containing groups. The pyridine could potentially undergo electrophilic substitution reactions, while the boron group could be involved in various organometallic reactions .Physical And Chemical Properties Analysis

Based on the structure, this compound is likely to be a solid under normal conditions . Its exact physical and chemical properties (such as melting point, boiling point, solubility, etc.) would need to be determined experimentally.科学的研究の応用

Borylation Reactions

Application: Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This process is valuable for synthesizing functionalized organic compounds and building molecular complexity.

Hydroboration of Alkynes and Alkenes

Application: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a close relative of HBpin) can be used for hydroboration reactions. It efficiently adds boron to alkynes and alkenes in the presence of transition metal catalysts. These reactions yield valuable boron-containing intermediates for further functionalization .

Aryl Boronate Synthesis

Application: Coupling with aryl iodides in the presence of a copper catalyst leads to the formation of aryl boronates. These compounds are essential building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. HBpin serves as a reliable boron source in these transformations .

Asymmetric Hydroboration

Application: HBpin participates in asymmetric hydroboration reactions. For instance, it can be employed in the enantioselective hydroboration of 1,3-enynes to form chiral allenyl boronates. These chiral boronates find applications in natural product synthesis and medicinal chemistry .

Fluorenylborolane Synthesis

Application: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key reagent for borylating arenes and preparing fluorenylborolane. Fluorenylborolanes are useful in materials science, especially for generating conjugated copolymers with unique electronic properties .

Other Applications

Beyond the highlighted areas, researchers continue to explore novel applications for HBpin. For instance, it has been investigated as a reagent in the synthesis of heterocyclic compounds, including 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one . Additionally, its potential in catalysis and materials science remains an exciting avenue for investigation.

作用機序

Target of Action

Similar compounds have been used for borylation at the benzylic c-h bond of alkylbenzenes . The role of these targets is to facilitate the formation of pinacol benzyl boronate .

Mode of Action

The compound interacts with its targets through a process known as hydroboration . This involves the addition of boron to alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . The resulting changes include the formation of aryl boronates when coupled with aryl iodides in the presence of a copper catalyst .

Biochemical Pathways

The affected biochemical pathways involve the borylation of alkylbenzenes and the hydroboration of alkyl or aryl alkynes and alkenes . The downstream effects include the formation of pinacol benzyl boronate and aryl boronates .

Result of Action

The molecular and cellular effects of the compound’s action include the formation of pinacol benzyl boronate and aryl boronates . These compounds have various applications in organic synthesis.

Safety and Hazards

将来の方向性

The potential applications of this compound could be vast, given the interesting properties of both pyrano[2,3-b]pyridine and tetramethyl-1,3,2-dioxaborolane. It could find use in fields ranging from medicinal chemistry to materials science. Further studies would be needed to explore these possibilities .

特性

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-8-10-6-5-7-17-12(10)16-9-11/h8-9H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQYEUFEPDULNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)OCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678378 |

Source

|

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1222533-93-8 |

Source

|

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B572963.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol](/img/structure/B572964.png)

![Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B572967.png)

![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B572978.png)

![4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B572984.png)